2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound is a pyrimidinone derivative featuring a sulfonyl group substituted with a 3-chloro-4-methoxyphenyl moiety and an acetamide linker terminating in a 4-fluorophenyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, given the presence of sulfur and sulfonyl linkages .
Properties
CAS No. |
899977-07-2 |
|---|---|
Molecular Formula |
C19H15ClFN3O5S2 |
Molecular Weight |
483.91 |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClFN3O5S2/c1-29-15-7-6-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(21)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
ZPKOYYGSIWLHBQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Dihydropyrimidine moiety : Contributes to its biological activity.
- Sulfonamide group : Known for antibacterial and enzyme inhibitory properties.
- Fluorophenyl and chloromethoxy substituents : Potentially enhance its reactivity and binding affinity.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups generally exhibit significant antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. In studies involving similar compounds, notable antibacterial activity was observed against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. For instance, sulfonamide derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases .
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Significant inhibition observed | |
| Urease | Moderate inhibition |
Anticancer Properties
The dihydropyrimidine scaffold is often associated with anticancer activity. Compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating promising results. For example, studies showed IC50 values indicating effective cytotoxicity against breast cancer cell lines .
Case Studies
-
Antibacterial Studies
- A study examined the antibacterial efficacy of sulfonamide derivatives, including compounds with similar structures to the target compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential.
- Anticancer Evaluations
- Enzyme Inhibition Assays
The biological activity of this compound may be attributed to:
- Binding Affinity : The structural characteristics enhance its ability to bind to target enzymes or receptors.
- Multi-target Action : The diverse functional groups allow interaction with multiple biological pathways, potentially increasing therapeutic efficacy.
Scientific Research Applications
Based on the search results, here's information regarding the compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide:
Overview
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound featuring a sulfonyl group, a pyrimidinone ring, a sulfanyl group, and an acetamide group. It has the molecular formula C20H18ClN3O5S2 and a molecular weight of 479.95 g/mol.
Potential Applications
This compound may have applications in medicinal chemistry because of its diverse chemical properties and reactivity. Compounds with similar structures have demonstrated promising results in inhibiting biological targets, including enzymes involved in cancer progression and inflammatory pathways. The sulfonyl moiety can enhance bioactivity because of its ability to form covalent bonds with target proteins, potentially modulating their activity. Studies suggest that similar compounds can interact with biological targets like enzymes and receptors, often involving covalent bonding due to reactive functional groups like sulfonyl and sulfanyl groups, which can lead to the inhibition or activation of specific pathways involved in disease processes.
Structural Analogs
Several compounds share structural similarities:
- 2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamide contains a bromobenzenesulfonyl group instead of a chlorobenzenesulfonyl group. This may lead to different bioactivity due to the bromine substitution.
- 2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamide has a fluorobenzenesulfonyl group. The presence of fluorine enhances lipophilicity compared to chlorine or bromine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidinone-based acetamide derivatives.
Table 1: Structural and Molecular Comparison
Key Observations:
Sulfonyl Group Variations: The target compound’s 3-chloro-4-methoxyphenylsulfonyl group introduces steric and electronic differences compared to the 4-chlorophenylsulfonyl group in . The methoxy group may enhance solubility, while chloro substituents influence electrophilicity and binding affinity.
Acetamide Modifications :
- The 4-fluorophenylacetamide in the target compound and contrasts with the 3,4-dimethoxyphenylacetamide in . Fluorine’s electronegativity may improve metabolic stability, whereas methoxy groups could enhance π-π stacking interactions.
The absence of a sulfonyl group in may limit its utility in redox-mediated pathways but could favor antimicrobial applications due to the cyano group’s reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
